ZINC gluconate

Übersicht

Beschreibung

Synthesis Analysis

Zinc gluconate is synthesized through several methods, including direct synthesis from dextrose in a one-step reaction, which offers simplicity, economy, and time savings, achieving a high output ratio of 95% and purity of 99.0% (H. Xiu, 2000). Other methods involve double decomposition reactions, catalytic oxidation, ion exchange resin, fermentation, electrolysis, among others. The paired electrolysis of glucose is highlighted as an industrially favorable method due to its short process flow, low cost, minimal pollution, and high product purity (Wang Haitang & Z. Hong, 2001).

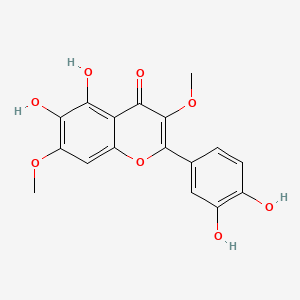

Molecular Structure Analysis

The molecular structure of zinc gluconate has been confirmed through elemental analysis and infrared (IR) spectroscopy, ensuring the synthesis of a compound with the expected zinc and gluconate ion composition. These analyses are crucial for verifying the chemical structure and composition of synthesized zinc gluconate.

Chemical Reactions and Properties

Zinc gluconate engages in various chemical reactions, particularly those influenced by zinc's role in biological systems. For example, zinc is essential for the synthesis of coenzymes involved in biogenic-amine synthesis and metabolism, highlighting the biological significance of zinc-containing compounds like zinc gluconate (H. Sandstead et al., 2000).

Physical Properties Analysis

The physical properties of zinc gluconate, including its solubility in water and stability under various conditions, are essential for its application in different fields. The synthesis process significantly influences these properties, as demonstrated by the development of zinc gluconate-loaded chitosan nanoparticles for enhanced delivery and therapeutic efficacy (M. Ansari et al., 2019).

Chemical Properties Analysis

The chemical properties of zinc gluconate, such as its reactivity with other compounds and its role in catalytic processes, are influenced by the zinc ion. For instance, the ability of Gluconacetobacter diazotrophicus to solubilize zinc compounds highlights the chemical interactions that zinc gluconate can participate in, contributing to its bioavailability and effectiveness as a zinc supplement (V. Saravanan et al., 2007).

Wissenschaftliche Forschungsanwendungen

-

Zinc Deficiency Treatment

- Field : Clinical Medicine

- Application : Zinc gluconate is used for treating zinc deficiency, a condition that occurs when the body doesn’t have enough zinc . Zinc gluconate is also used in the treatment of inherited zinc deficiency condition acrodermatitis enteropathica .

- Method : Treatment involves zinc supplementation via zinc gluconate .

- Results : Regular dietary intake of zinc gluconate helps maintain adequate levels of zinc in the body .

-

Safety Evaluation

- Field : Pharmacology and Toxicology

- Application : Zinc gluconate is evaluated for its safety when administered intravenously .

- Method : A dose titration experiment was conducted to determine the LD50 and 95% confidence interval (95%CI) of zinc gluconate in mice .

- Results : The LD50 of zinc gluconate in mice was determined to be 39.6 mg/kg, with a 95%CI of 31.8-49.3 mg/kg .

-

Anti-Aging

- Field : Dermatology

- Application : Zinc gluconate is used in anti-aging treatments .

- Method : By stimulating the activity of the superoxide dismutase (SOD), an antioxidant enzyme, zinc gluconate prevents the appearance of wrinkles, fine lines, and age spots .

- Results : Zinc gluconate has shown to have anti-inflammatory and soothing properties .

-

Sebum Regulation

- Field : Dermatology

- Application : Zinc gluconate is used to regulate sebum, a substance that hydrates the skin and hair .

- Method : Zinc gluconate inhibits 5-α-reductase, the enzyme that catalyzes the conversion of testosterone into dihydrotestosterone (DHT) .

- Results : The binding of DHT to a receptor in the sebaceous glands increases their activity and the synthesis of sebum .

-

Diarrhea Treatment

-

COVID-19 Treatment

- Field : Virology

- Application : Recent studies have demonstrated the role of zinc in combating COVID-19 . It has been determined that zinc prevents the entry of SARS-CoV-2 into cells by lowering the expression of ACE-2 receptors and inhibiting the RNA-dependent RNA polymerase of SARS-CoV-2 .

- Method : Zinc also prevents the cytokine storm that takes place after the entry of SARS-CoV-2 into the cell, via its anti-inflammatory activity .

- Results : The authors believe that no study has yet been published that has reviewed the trends, inventions, and patent literature of zinc compositions to treat/prevent COVID-19 .

-

Common Cold Treatment

- Field : Immunology

- Application : Zinc gluconate is also used against rhinoviruses, which are considered the main pathogens of the common cold .

- Method : Rhinoviruses attach to endothelial cells via ICAM-1 to produce inflammation and other common immune responses .

- Results : Regular intake of zinc gluconate helps alleviate symptoms of the common cold .

-

Nephrosis Treatment

- Field : Nephrology

- Application : A recent clinical case demonstrated that the daily oral intake of 2000 mg of zinc gluconate for six months could lead to a severe nephrosis .

- Method : Nephrosis is a degenerative and non-inflammatory lesion of the kidney tissue .

- Results : The treatment of nephrosis involves the intake of zinc gluconate .

Eigenschaften

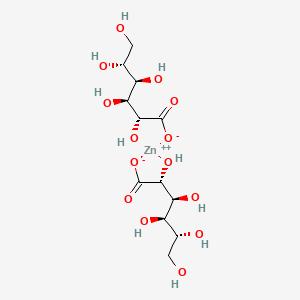

IUPAC Name |

zinc;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Zn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMDKBIGKVEYHS-IYEMJOQQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O14Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894125 | |

| Record name | Zinc, bis(D-gluconato-κO1,κO2)-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White granular solid; [MSDSonline] | |

| Record name | Zinc gluconate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7784 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

moderately soluble | |

| Record name | Zinc gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11248 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Although the mechanism of action is not completely known, zinc supplementation may be used to increase immunity against viruses or may interfere with the replication of certain viruses, such as the human papillomavirus (HPV). | |

| Record name | Zinc gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11248 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Zinc Gluconate | |

Color/Form |

Powder or granular | |

CAS RN |

4468-02-4 | |

| Record name | Zinc gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11248 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc, bis(D-gluconato-.kappa.O1,.kappa.O2)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc, bis(D-gluconato-κO1,κO2)-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(D-gluconato-O1,O2)zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC GLUCONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6WSN5SQ1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chlorophenyl)methylthio]-6-nitro-1,3-benzothiazole](/img/structure/B1215003.png)

![N-[(6-methylpyrimidin-4-yl)sulfanylmethyl]benzamide](/img/structure/B1215005.png)

![N-(2-phenyl-3-imidazo[1,2-a]pyridinyl)carbamic acid methyl ester](/img/structure/B1215008.png)

![2-[[2-Methyl-5-(3-methyl-4-oxo-1-phthalazinyl)phenyl]sulfonylamino]acetic acid ethyl ester](/img/structure/B1215011.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B1215013.png)

![1,12a-Dihydro-2,11-dithia-3a-aza-naphtho[2,3-f]azulene-4,12-dione](/img/structure/B1215016.png)